molecular formula C22H25N3O3 B2604103 (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415630-62-3

(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2604103
CAS RN: 2415630-62-3
M. Wt: 379.46
InChI Key: QYNSPTAMXUSIOI-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD-5718 and is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in the disease process. For example, in neurodegenerative diseases, this compound is believed to inhibit the aggregation of beta-amyloid and tau proteins, which are known to contribute to the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone vary depending on the specific application. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation. In oncology, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit viral replication and reduce viral load.

Advantages And Limitations For Lab Experiments

The advantages of using (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments include its high potency, specificity, and low toxicity. However, one of the limitations of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential as a therapeutic agent for the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, there is potential for the development of new analogs of this compound with improved solubility and potency.

Synthesis Methods

The synthesis of (2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone involves the reaction of 2,3-dimethoxybenzaldehyde, 1-(2-bromoethyl)-2-propanol, and 1-(2-benzimidazolyl)-3-chloropropan-2-one. The reaction is carried out in the presence of a base and a solvent, and the product is obtained through purification and isolation techniques.

Scientific Research Applications

(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been extensively studied for its potential applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer. In infectious diseases, this compound has been studied for its potential as an antiviral agent.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-14(2)21-23-17-9-5-6-10-18(17)25(21)15-12-24(13-15)22(26)16-8-7-11-19(27-3)20(16)28-4/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNSPTAMXUSIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

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